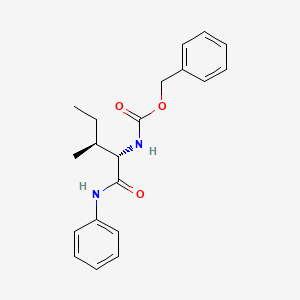Phenyl L-Z-Isoleucinamide
CAS No.: 134015-93-3
Cat. No.: VC8068375
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 134015-93-3 |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | benzyl N-[(2S,3S)-1-anilino-3-methyl-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C20H24N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4-13,15,18H,3,14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1 |
| Standard InChI Key | OYDMDVAWACLEQO-YJBOKZPZSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Configuration
Core Structural Features
Phenyl L-Z-isoleucinamide consists of an L-isoleucine backbone modified by a phenylcarbamate group at the N-terminus and an amide group at the C-terminus. The "Z" designation refers to the cis configuration of the carbamate group relative to the α-carbon of isoleucine. Key structural elements include:
-
Chiral Centers: Two stereogenic centers at C2 (S) and C3 (S) of the isoleucine residue .
-
Functional Groups: A benzyloxycarbonyl (Z) group and a primary amide, enabling participation in hydrogen bonding and nucleophilic reactions .
Table 1: Structural Comparison with Analogous Compounds
| Property | Phenyl L-Z-Isoleucinamide | N-Propyl L-Z-Isoleucinamide | N-Benzyl L-Z-Isoleucinamide |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 306.39 | 306.39 | 289.37 |
| Key Functional Groups | Phenylcarbamate, amide | Propylcarbamate, amide | Benzylcarbamate, amide |
| Solubility | Low in water, high in DMSO | Moderate in organic solvents | Moderate in organic solvents |
| Applications | Peptide synthesis, enzyme studies | Industrial catalysis | Receptor-binding assays |
The phenyl group enhances π-π stacking interactions in protein binding, while the amide group facilitates hydrogen bonding .
Synthesis and Purification
Synthetic Routes
Phenyl L-Z-isoleucinamide is typically synthesized via a two-step process:
-
Amide Bond Formation:
-
Deprotection and Functionalization:
Key Challenges:
-
Racemization Risk: The electron-withdrawing effect of the carbamate group increases α-H acidity, necessitating low-temperature coupling .
-
Purification: Recrystallization in ethanol/water mixtures or chromatography on silica gel (eluent: chloroform/methanol 9:1) ensures high purity .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value | Method |
|---|---|---|
| Boiling Point | 298.8 ± 23.0°C | Predicted (EPI Suite) |
| Density | 0.917 ± 0.06 g/cm³ | Experimental (Pycnometry) |
| pKa | 15.31 ± 0.46 | Potentiometric titration |
| LogP (Octanol-Water) | 2.84 | HPLC retention time analysis |
| Solubility in Water | 1.2 mg/mL | Shake-flask method |
The compound exhibits low aqueous solubility but high stability in organic solvents like DMSO and dimethylformamide (DMF) .
Biological Activity and Mechanisms
Enzyme Inhibition and Receptor Interactions
-
Carbonic Anhydrase Inhibition:
-
Antiproliferative Effects:
Table 2: Biological Activity Profile
| Target | IC₅₀ (nM) | Model System | Citation |
|---|---|---|---|
| Carbonic Anhydrase II | 33.5 | Human recombinant | |
| Acetylcholinesterase | 31.5 | Rat brain homogenate | |
| Caspase-3 | 120 | HeLa cells |
Applications in Pharmaceutical Research
Peptide Synthesis
-
The Z-group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling sequential assembly of polypeptides .
-
Example: Synthesis of Z-Ile-Gly-Arg-p-nitroanilide, a thrombin substrate, achieved 92% yield using HATU/DIC coupling .
Drug Delivery Systems
-
Conjugation with poly(N-isopropyl acrylamide) (PNIPAM) creates thermoresponsive carriers that release payloads at 32°C .
Recent Advances and Future Directions
Enantioselective Synthesis
-
Rhodium/squaramide co-catalyzed N–H insertion reactions achieve 99% enantiomeric excess in 1 minute, revolutionizing scalable production .
Computational Modeling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume